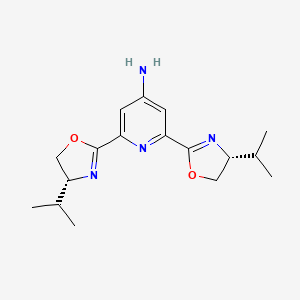![molecular formula C16H13N3O5 B12877130 Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isoxazole ring, and a maleate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the isoxazole ring.
Benzo[d]oxazol-2-yl derivatives: Share the isoxazole ring but differ in other substituents.
Uniqueness
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is unique due to the combination of its pyridine, isoxazole, and maleate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields .
Propiedades
Fórmula molecular |
C16H13N3O5 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
(Z)-2-(1,2-benzoxazol-3-yl)but-2-enedioic acid;pyridin-4-amine |
InChI |
InChI=1S/C11H7NO5.C5H6N2/c13-9(14)5-7(11(15)16)10-6-3-1-2-4-8(6)17-12-10;6-5-1-3-7-4-2-5/h1-5H,(H,13,14)(H,15,16);1-4H,(H2,6,7)/b7-5-; |
Clave InChI |
FLBHHYYDAZKSPJ-YJOCEBFMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NO2)/C(=C/C(=O)O)/C(=O)O.C1=CN=CC=C1N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO2)C(=CC(=O)O)C(=O)O.C1=CN=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


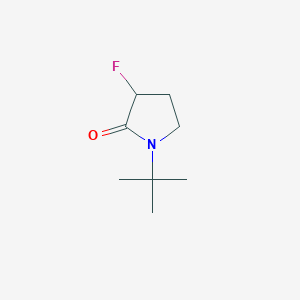
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
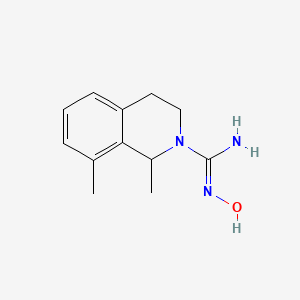
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
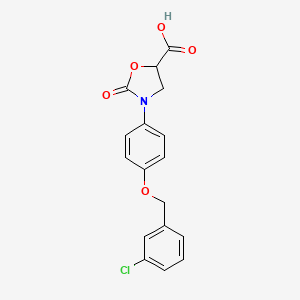
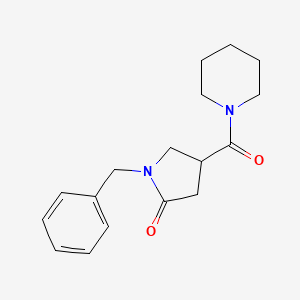
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
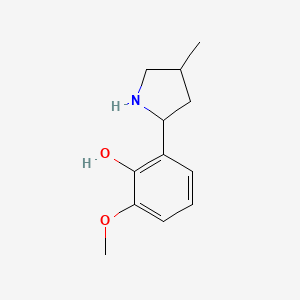

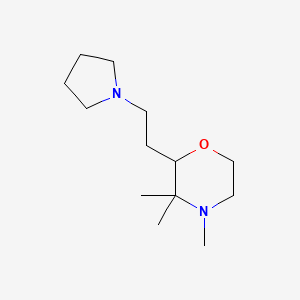
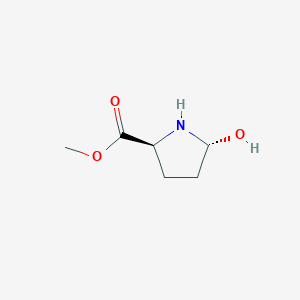
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
